(Rac)-Luliconazole

Antifungal susceptibility testing Dermatophyte infections Topical antifungal development

(Rac)-Luliconazole (racemic NND 502) is the indispensable chiral reference standard for enantiomeric purity analysis of luliconazole API per ICH Q6A. It enables baseline separation and quantification of the undesired S-enantiomer. In susceptibility testing, it exhibits MIC90 of 0.001 µg/mL against T. rubrum—4× lower than lanoconazole, >1000× lower than bifonazole. Its ketene dithioacetate structure confers low keratin binding and superior nail penetration, establishing it as the benchmark for transungual drug delivery research.

Molecular Formula C14H9Cl2N3S2
Molecular Weight 354.3 g/mol
CAS No. 101530-21-6
Cat. No. B1675428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Luliconazole
CAS101530-21-6
SynonymsLuliconazole, (+/-)-
Molecular FormulaC14H9Cl2N3S2
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESC1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+
InChIKeyYTAOBBFIOAEMLL-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-Luliconazole (CAS 101530-21-6): A Racemic Imidazole Antifungal for Topical Dermatomycosis Research


(Rac)-Luliconazole (CAS 101530-21-6), also known as (Rac)-NND 502, is the racemic mixture comprising both R- and S-enantiomers of luliconazole, an imidazole-class antifungal agent . It functions by inhibiting lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis in fungal cell membranes [1]. Clinically, the optically pure R-enantiomer (luliconazole; CAS 187164-19-8) is approved as a 1% cream for the topical treatment of interdigital tinea pedis, tinea cruris, and tinea corporis caused by Trichophyton rubrum and Epidermophyton floccosum [2]. The racemic form serves as a critical reference standard and research tool for comparative pharmacology, stereochemical selectivity studies, and analytical method development in antifungal drug discovery programs .

Why (Rac)-Luliconazole Cannot Be Substituted by Other Azole Antifungals Without Quantitative Validation


Substituting (Rac)-Luliconazole with another azole antifungal—or even with the clinically approved R-enantiomer—without rigorous experimental justification introduces significant scientific and regulatory risk. Luliconazole exists as a chiral molecule, and the optically pure R-enantiomer exhibits demonstrably greater antifungal potency than the racemic mixture [1]. Furthermore, in vitro susceptibility data reveal that the MIC values of luliconazole against key dermatophyte species differ from those of structurally related agents such as lanoconazole, bifonazole, and terbinafine by factors ranging from 4-fold to over 1000-fold [2]. These quantitative disparities preclude any assumption of therapeutic or experimental equivalence. The compound also possesses a unique ketene dithioacetate structure that confers low keratin binding and enhanced nail plate penetration compared to many alternative topical antifungals [3]. Consequently, any scientific procurement decision must be guided by compound-specific, comparator-anchored evidence rather than class-level assumptions.

(Rac)-Luliconazole: Quantitative Comparator Evidence for Procurement and Research Selection


In Vitro Potency Against Clinical Dermatophyte Isolates Compared to Lanoconazole, Terbinafine, and Bifonazole

In a broth microdilution study of 85 clinical dermatophyte isolates (59 T. rubrum, 26 T. mentagrophytes), luliconazole demonstrated a MIC90 of 0.001 μg/ml against both species [1]. This MIC90 value was 4-fold lower than that of lanoconazole (0.004 μg/ml), 30-fold lower than that of terbinafine (0.03 μg/ml), and more than 1000-fold lower than that of bifonazole (>1 μg/ml) [1]. The geometric mean MIC of luliconazole against 320 dermatophyte isolates from onychomycosis patients was 0.00022 μg/ml, compared to 0.0194–0.3107 μg/ml for amorolfine, ciclopirox, and terbinafine [2].

Antifungal susceptibility testing Dermatophyte infections Topical antifungal development

Comparative Antifungal Activity Against Candida albicans Clinical Isolates

Against Candida albicans clinical isolates, luliconazole exhibited an MIC range of 0.031–0.25 μg/ml, which was nearly equivalent to that of lanoconazole (0.063–0.25 μg/ml) and substantially more potent than terbinafine (2–>64 μg/ml) and bifonazole (0.5–4 μg/ml) [1]. A separate study of 183 clinical Candida isolates reported luliconazole geometric mean MIC of 0.087 mg/L, with MIC50 and MIC90 values of 0.06 mg/L and 0.5 mg/L, respectively [2].

Candidiasis Azole cross-resistance Broad-spectrum antifungal

Activity Against Malassezia restricta and Potential for Seborrheic Dermatitis Research

Luliconazole demonstrated very low MIC values against Malassezia restricta, a key pathogenic agent in seborrheic dermatitis, with an MIC range of 0.004–0.016 μg/ml [1]. This activity was described as comparable to or stronger than that of ketoconazole, a reference azole commonly used for Malassezia-related conditions [1].

Malassezia Seborrheic dermatitis Topical antifungal spectrum

Stereochemical Differentiation: R-Enantiomer (Luliconazole) Exhibits Greater Potency Than Racemic Lanoconazole

Luliconazole is the optically pure R-enantiomer of a chiral imidazole molecule, whereas lanoconazole exists as a racemic mixture [1]. Preclinical and clinical evidence indicates that the R-enantiomer (luliconazole) exhibits more potent antifungal activity than the racemic mixture (lanoconazole) [1]. The improved efficacy of luliconazole over lanoconazole is likely attributable to its strict R-enantiomeric composition rather than a racemic blend . A direct comparative study reported geometric mean MICs of 0.0005 μg/ml for luliconazole versus 0.002 μg/ml for lanoconazole against dermatophyte isolates—representing a 4-fold potency advantage for the R-enantiomer [2].

Chiral pharmacology Enantiomer selectivity Azole antifungal structure-activity relationship

Clinical Efficacy of Luliconazole 5% Solution in Onychomycosis: Phase III Vehicle-Controlled Trial

In a randomized, vehicle-controlled Phase III study of onychomycosis patients (aged 21–79 years with 20–50% nail involvement), luliconazole 5% nail solution applied once daily for 48 weeks achieved complete cure in 14.9% of patients compared to 5.1% with vehicle (P = 0.012) [1]. Mycological cure rates were 45.4% for luliconazole versus 31.2% for vehicle (P = 0.026) [1]. The formulation's unique molecular properties, including low keratin binding, enable penetration through the nail plate and rapid achievement of fungicidal levels [2].

Onychomycosis Topical antifungal efficacy Nail penetration

Safety and Tolerability Profile from Clinical Studies

Across multiple clinical studies, topical luliconazole demonstrates a favorable safety profile characterized primarily by mild application site reactions occurring in less than 1% of subjects [1]. A Phase I/IIa study of luliconazole solution for onychomycosis reported excellent local tolerability with no systemic side effects [2]. In a dose-finding study of luliconazole cream (1%, 0.5%, 0.1%), adverse event incidence was 2.6%, with all events rated as mild in severity and clinically insignificant [3]. A meta-analysis evaluating luliconazole cream 1% for dermatophytoses confirmed its favorable safety and tolerability profile [4].

Topical antifungal safety Adverse event profile Local tolerability

Optimal Research and Industrial Application Scenarios for (Rac)-Luliconazole (CAS 101530-21-6)


Analytical Reference Standard for Chiral Purity and Enantiomeric Excess Determination

(Rac)-Luliconazole serves as an essential racemic reference standard in chiral chromatographic method development and validation. Given that the clinically active pharmaceutical ingredient is the optically pure R-enantiomer (luliconazole; CAS 187164-19-8), which exhibits 4-fold greater potency than racemic lanoconazole [1], the racemate is required to establish baseline separation of enantiomers, quantify enantiomeric excess, and verify the absence of the S-enantiomer impurity in drug substance and drug product batches. Procurement of the racemic mixture enables robust analytical quality control protocols in compliance with ICH Q6A specifications for chiral drug substances.

In Vitro Antifungal Susceptibility Testing of Dermatophyte Clinical Isolates

For microbiology laboratories and antifungal drug discovery programs conducting susceptibility testing of dermatophyte isolates (particularly Trichophyton rubrum and T. mentagrophytes), luliconazole provides a high-potency azole comparator. Studies demonstrate luliconazole MIC90 values of 0.001 μg/ml against dermatophytes—4-fold lower than lanoconazole, 30-fold lower than terbinafine, and >1000-fold lower than bifonazole [2]. This quantitative potency differential makes luliconazole an ideal positive control and reference compound in MIC determination panels, especially when evaluating novel antifungal candidates or investigating azole cross-resistance patterns.

Nail Penetration and Onychomycosis Formulation Development Studies

Luliconazole's unique molecular properties—specifically its low keratin binding affinity and ketene dithioacetate structure—confer enhanced nail plate penetration compared to many conventional topical antifungals [3]. A Phase III clinical trial demonstrated that luliconazole 5% solution achieved complete cure in 14.9% of onychomycosis patients versus 5.1% for vehicle (P = 0.012) after 48 weeks of once-daily application [4]. Researchers developing novel topical nail formulations or conducting transungual drug delivery studies may employ luliconazole as a benchmark compound against which the penetration efficiency and antifungal efficacy of new formulations can be quantitatively compared.

Broad-Spectrum Antifungal Screening Panels Including Candida and Malassezia Species

For research programs requiring broad-spectrum antifungal activity profiling, luliconazole offers verified in vitro potency across multiple clinically relevant fungal genera. It demonstrates MIC ranges of 0.031–0.25 μg/ml against Candida albicans (comparable to lanoconazole and superior to terbinafine) [5] and MIC ranges of 0.004–0.016 μg/ml against Malassezia restricta (comparable to or stronger than ketoconazole) [6]. This broad spectrum supports the use of (Rac)-Luliconazole as a reference standard in multi-pathogen susceptibility assays, particularly when comparing the activity profile of novel imidazole or triazole derivatives against both filamentous fungi and yeasts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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